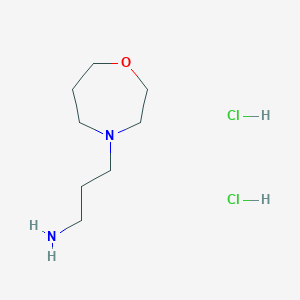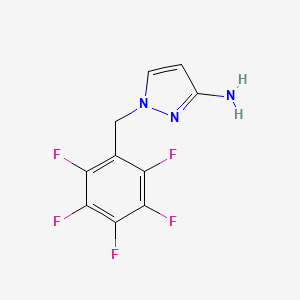
1-(pentafluorobenzyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pentafluorobenzyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a pentafluorobenzyl group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the pyrazole ring and the highly electronegative pentafluorobenzyl group. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(pentafluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of pentafluorobenzyl bromide with 1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete conversion.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(Pentafluorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the pyrazole ring or the pentafluorobenzyl group.
Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane (DCM), bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Wissenschaftliche Forschungsanwendungen
1-(Pentafluorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities or protein-ligand interactions due to its unique electronic properties.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 1-(pentafluorobenzyl)-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with molecular targets. The pentafluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes by increasing hydrophobic interactions and electronic effects. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Molecular targets and pathways involved may include enzymes such as kinases or proteases, where the compound can act as an inhibitor or modulator, affecting downstream signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Pentafluorobenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-(Trifluoromethyl)-1H-pyrazol-3-amine: This compound has a trifluoromethyl group instead of a pentafluorobenzyl group, resulting in different electronic and steric properties.
1-(Pentafluorophenyl)-1H-pyrazol-3-amine: The pentafluorophenyl group provides different reactivity and binding characteristics compared to the pentafluorobenzyl group.
1-(Pentafluorobenzyl)-1H-pyrazol-5-amine: The position of the amine group on the pyrazole ring can significantly affect the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in the combination of the pentafluorobenzyl group and the pyrazole ring, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3/c11-6-4(3-18-2-1-5(16)17-18)7(12)9(14)10(15)8(6)13/h1-2H,3H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVUPHRZAMMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
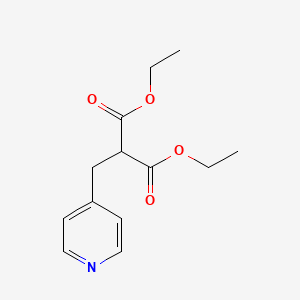
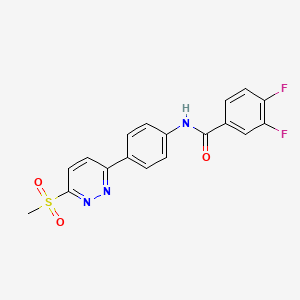
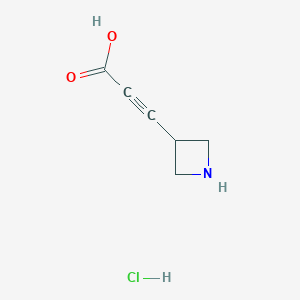
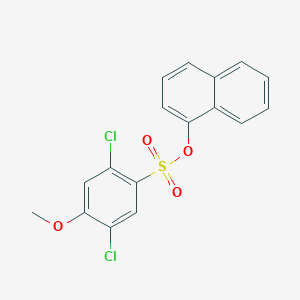
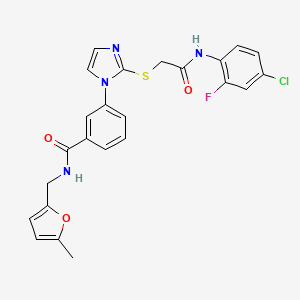
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide](/img/structure/B3018063.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)
![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)

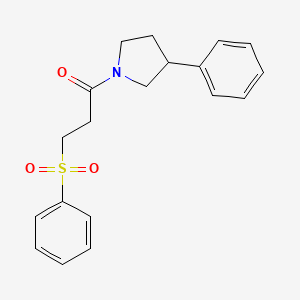
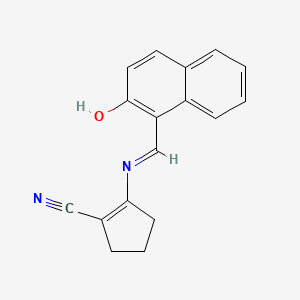
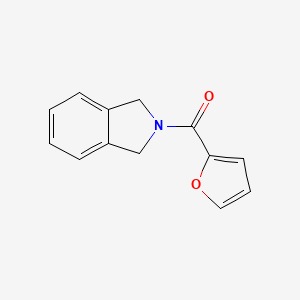
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/new.no-structure.jpg)
